![molecular formula C12H23ClN2O B2875628 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride CAS No. 1286264-09-2](/img/structure/B2875628.png)

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

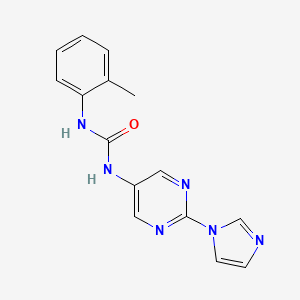

N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, also known as CPP or CPPene, is a synthetic compound that has gained attention in scientific research due to its potential applications in neuroscience and drug development. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds with similar structures have been synthesized and studied for their potential biological activities. For instance, the synthesis of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives demonstrated antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria. These findings suggest that structurally related compounds, such as N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, could also possess significant biological activities, making them potential candidates for drug development (Ahmed, 2007).

Conformational Analysis

Research into the conformational preferences of cyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, provides insights into how the backbone flexibility and cyclic nature of the side chain can affect the molecule's stability and interactions in different environments. This type of analysis is crucial for understanding the behavior of cyclic compounds, including N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride, in biological systems and could inform the design of molecules with desired properties (Alemán et al., 2006).

Enzyme Inhibition

The study of 1-aminocyclopentane-1-carboxylic acid (cycloleucine) and its analogs as inhibitors of enzymatic synthesis, such as the inhibition of S-adenosyl-L-methionine synthesis, highlights the potential of cyclic amino acids in regulating biochemical pathways. This suggests that N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride could be explored for similar enzyme inhibition applications, contributing to the understanding and treatment of various biochemical disorders (Coulter et al., 1974).

Anticonvulsant Properties

The crystal structure analysis of anticonvulsant enaminones with similar cyclic structures has helped in understanding the molecular basis of their activity. This type of research can be applied to N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride to explore its potential anticonvulsant properties, contributing to the development of new therapeutic agents (Kubicki et al., 2000).

Propiedades

IUPAC Name |

N-(4-aminocyclohexyl)cyclopentanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9;/h9-11H,1-8,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHJGVOFJPUMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2875552.png)

![3-methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2875559.png)

![4-[1-(2,4-Dichlorophenoxy)ethyl]pyrimidin-2-amine](/img/structure/B2875560.png)

![N~6~-(2-chlorobenzyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)

![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2875568.png)